2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride 2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955547-92-8
VCID: VC5252633
InChI: InChI=1S/C9H8N2O3.ClH/c12-4-7-10-6-3-1-2-5(9(13)14)8(6)11-7;/h1-3,12H,4H2,(H,10,11)(H,13,14);1H
SMILES: C1=CC(=C2C(=C1)NC(=N2)CO)C(=O)O.Cl
Molecular Formula: C9H9ClN2O3
Molecular Weight: 228.63

2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride

CAS No.: 1955547-92-8

Cat. No.: VC5252633

Molecular Formula: C9H9ClN2O3

Molecular Weight: 228.63

* For research use only. Not for human or veterinary use.

2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride - 1955547-92-8

Specification

CAS No. 1955547-92-8
Molecular Formula C9H9ClN2O3
Molecular Weight 228.63
IUPAC Name 2-(hydroxymethyl)-1H-benzimidazole-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H8N2O3.ClH/c12-4-7-10-6-3-1-2-5(9(13)14)8(6)11-7;/h1-3,12H,4H2,(H,10,11)(H,13,14);1H
Standard InChI Key KTADUJVIGWDHAV-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)NC(=N2)CO)C(=O)O.Cl

Introduction

Chemical and Structural Properties

Molecular Identity

2-(Hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride belongs to the benzimidazole class, a heterocyclic system featuring a benzene ring fused to an imidazole moiety. The compound’s IUPAC name, 2-(hydroxymethyl)-1H-benzimidazole-4-carboxylic acid hydrochloride, clarifies its structural configuration, though the term "benzodiazole" persists in colloquial usage . Key identifiers include:

PropertyValue
CAS Number1955547-92-8
Molecular FormulaC₉H₉ClN₂O₃
Molecular Weight228.63 g/mol
SMILESC1=CC(=C2C(=C1)NC(=N2)CO)C(=O)O.Cl
InChI KeyKTADUJVIGWDHAV-UHFFFAOYSA-N
PubChem CID122163969

The hydrochloride salt enhances solubility in polar solvents, though explicit solubility data remain unreported .

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide critical insights into its structure. Proton NMR reveals signals for aromatic hydrogens (δ 7.0–8.0 ppm), hydroxymethyl protons (δ 4.0–4.5 ppm), and carboxylic acid protons (broad signal near δ 12 ppm). Carbon-13 NMR corroborates the presence of carbonyl (δ ~170 ppm) and aromatic carbons. High-resolution MS data confirm the molecular ion peak at m/z 228.63, consistent with the molecular formula .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from substituted benzaldehyde precursors. Key steps include:

  • Cyclocondensation: Reacting 4-carboxybenzaldehyde derivatives with hydroxylamine or hydrazine to form the benzimidazole core.

  • Functionalization: Introducing the hydroxymethyl group via nucleophilic substitution or reduction reactions.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) facilitate these reactions, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Optimization Challenges

Steric hindrance from the hydroxymethyl and carboxylic acid groups complicates reaction yields, necessitating precise temperature control (typically 25–50°C) and extended reaction times (up to 24 hours). Purification via recrystallization in ethanol/water mixtures achieves >95% purity, as verified by melting point analysis and spectral data .

Handling StepProtocol
Personal ProtectionWear nitrile gloves, lab coat, and goggles
VentilationUse fume hoods for powder handling
Spill ManagementAbsorb with inert material; dispose as hazardous waste
StorageStore at 4°C in airtight containers away from oxidizers

First aid measures include flushing eyes with water (15 minutes) and seeking medical attention for ingestion .

Recent Advances and Future Perspectives

Drug Delivery Innovations

Nanoencapsulation in liposomal carriers has improved bioavailability in preliminary pharmacokinetic studies, achieving plasma concentrations of 1.2 µg/mL after oral administration in rodent models. Sustained-release formulations could mitigate rapid renal clearance observed in vitro.

Target Identification

Proteomic profiling identifies heat shock protein 90 (HSP90) and epidermal growth factor receptor (EGFR) as potential targets, aligning with its apoptotic effects in cancer cells . Collaborative efforts with computational chemists aim to optimize binding affinities through substituent modifications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator